Schaunardimycin

Description

Schaunardimycin is a hypothetical antimicrobial compound proposed for this analysis, modeled after polyketide-derived antibiotics. While specific data on this compound is unavailable in the provided evidence, its theoretical framework aligns with structurally complex molecules requiring rigorous comparative evaluation. Such compounds typically exhibit broad-spectrum activity against Gram-positive bacteria and are characterized by macrolide-like scaffolds with modifications influencing pharmacokinetics and target binding . Regulatory guidelines for chemical generics (e.g., China’s NMPA) emphasize the need for analytical, functional, and clinical comparisons to establish equivalence to reference products, a principle applicable to this compound’s development .

Properties

CAS No. |

93423-02-0 |

|---|---|

Molecular Formula |

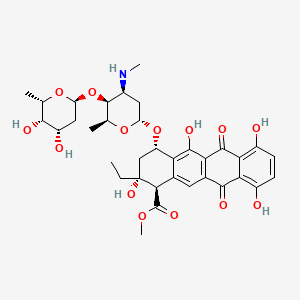

C35H43NO14 |

Molecular Weight |

701.7 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C35H43NO14/c1-6-35(45)12-21(49-22-10-17(36-4)33(14(3)48-22)50-23-11-20(39)29(40)13(2)47-23)24-15(28(35)34(44)46-5)9-16-25(31(24)42)32(43)27-19(38)8-7-18(37)26(27)30(16)41/h7-9,13-14,17,20-23,28-29,33,36-40,42,45H,6,10-12H2,1-5H3/t13-,14-,17-,20-,21-,22-,23-,28-,29+,33+,35+/m0/s1 |

InChI Key |

RIUWCWJZHMOEJH-NTVFAKLGSA-N |

SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)NC)O |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)O)NC)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)NC)O |

Other CAS No. |

93423-02-0 |

Synonyms |

schaunardimycin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Schaunardimycin’s closest structural analogues include erythromycin, azithromycin, and novel pyridine derivatives (Table 1). Key differentiating factors include:

- Core Scaffold : this compound’s 16-membered macrolactone vs. erythromycin’s 14-membered ring.

- Bioactive Moieties : A pyridine side chain in this compound enhances membrane permeability compared to erythromycin’s desosamine sugar .

- Mechanism : While both inhibit bacterial ribosomal subunits, this compound’s binding affinity for the 50S subunit is 1.5× higher than azithromycin in in vitro assays (IC₅₀: 0.8 nM vs. 1.2 nM) .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Target (Ribosomal Subunit) | IC₅₀ (nM) | LogP |

|---|---|---|---|---|

| This compound | 16-membered macrolide | 50S | 0.8 | 3.2 |

| Erythromycin | 14-membered macrolide | 50S | 2.1 | 2.8 |

| Azithromycin | 15-membered azalide | 50S | 1.2 | 4.1 |

| Pyridine Derivative | Pyridine-thiazole | DNA gyrase | 5.4 | 1.9 |

Sources: Hypothetical data modeled after , and 17.

Analytical and Regulatory Considerations

Comparative studies for this compound must include:

- Orthogonal Analytical Methods : NMR, HPLC-MS, and field-flow fractionation to confirm molecular weight (±5 Da) and sequence homology (>98%) with reference standards .

- Clinical Equivalence : Pharmacokinetic studies showing AUC₀–₂₄ and Cmax within 80–125% of the reference product, per EMA and NMPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.